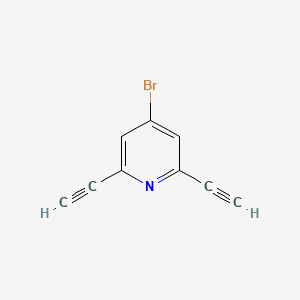

4-Bromo-2,6-diethynylpyridine

Description

Significance of Pyridine-Based Scaffolds in Modern Organic and Supramolecular Chemistry

Pyridine (B92270), a six-membered heteroaromatic ring containing one nitrogen atom, is a foundational scaffold in modern chemistry. researchgate.netrsc.orgnih.gov Its derivatives are ubiquitous, found in natural products, pharmaceuticals, and advanced materials. The nitrogen atom imparts unique electronic properties and a site for coordination, making pyridine and its analogues essential in the development of ligands for catalysis and supramolecular assembly. researchgate.netnih.govresearchgate.net

In supramolecular chemistry, the defined geometry and coordination ability of pyridine-based units allow for the rational design of complex, self-assembled structures. nih.govmdpi.com These scaffolds can form directional interactions, such as metal coordination and hydrogen bonding, which are crucial for creating discrete molecular cages, polymers, and functional materials. nih.govmdpi.comrsc.org The ability to tune the electronic and steric properties of the pyridine ring through substitution further enhances its utility, allowing for fine control over the properties of the resulting supramolecular systems. mdpi.com

Architectural and Synthetic Utility of Ethynyl (B1212043) and Bromo Functionalities

The ethynyl (acetylenic) and bromo groups attached to the pyridine core of 4-Bromo-2,6-diethynylpyridine provide a rich platform for synthetic transformations.

The ethynyl group is a versatile functional group in organic synthesis due to its linear geometry and high reactivity. nih.gov It is a key participant in a variety of coupling reactions, most notably the Sonogashira cross-coupling, which allows for the formation of carbon-carbon bonds with aryl or vinyl halides. nih.govdakenchem.com This reaction is instrumental in constructing extended conjugated systems, which are of great interest for applications in electronics and photonics. Furthermore, the terminal alkyne can undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole rings, a strategy widely used in drug discovery and materials science. metu.edu.trrsc.org

The bromo functionality serves as an excellent leaving group in numerous cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents at the 4-position of the pyridine ring, providing a powerful tool for molecular diversification. researchgate.net The combination of both bromo and ethynyl groups on the same scaffold creates an orthogonal reactivity profile, where each group can be addressed selectively under different reaction conditions, enabling the stepwise and controlled construction of highly complex molecules.

Overview of Research Trajectories Centered on this compound Systems

Research involving this compound and its derivatives primarily focuses on leveraging its unique structural and reactive features for the synthesis of advanced materials and complex molecular architectures. A significant area of investigation is its use as a precursor for novel ligands in coordination and supramolecular chemistry. uniovi.es

One major research trajectory involves the use of the diethynylpyridine core to create extended, rigid ligand systems. For instance, the ethynyl groups can be reacted to append other aromatic or heterocyclic units, leading to the formation of multidentate ligands. nih.gov These ligands are then used to coordinate with metal ions, forming well-defined metallo-supramolecular structures with potential applications in catalysis, sensing, and molecular electronics. rsc.org

Another key research direction is the functionalization of the pyridine ring via the bromo group. This allows for the introduction of various functional moieties that can tune the electronic properties of the molecule or act as secondary binding sites. The subsequent reaction of the ethynyl groups can then be used to build up larger, more complex structures. For example, derivatives of 2,6-diethynylpyridine (B1338605) are used in the templated synthesis of mesoporous carbons containing pyridine functionalities, where the substitution pattern on the pyridine ring influences the final material's properties. acs.org

Furthermore, the reactivity of the ethynyl groups has been exploited to synthesize bis(pyrazolyl)pyridine (bpp) ligands. uniovi.es These are important tridentate ligands in coordination chemistry. The reaction of 2,6-diethynylpyridine with N-tosylhydrazones can lead to the formation of these valuable ligand systems. uniovi.es The bromo-substituted variant provides a handle for further functionalization, expanding the library of accessible ligand structures.

Compound Information Table

| Compound Name |

| This compound |

| 2,6-diethynylpyridine |

| N-tosylhydrazone |

| 2,6-bis(pyrazolyl)pyridine |

| 4-Bromo-2,6-bis(2-pyridyl)pyridine |

Chemical Synthesis Data Table

| Reaction Type | Reactants | Product | Significance |

| Sonogashira Coupling | Terminal alkyne, Aryl/Vinyl halide | Substituted alkyne | Forms C-C bonds, creates conjugated systems. nih.gov |

| Azide-Alkyne Cycloaddition | Alkyne, Azide (B81097) | Triazole | "Click" chemistry for materials and drug discovery. metu.edu.trrsc.org |

| Bromination | 2,6-difluoroaniline, Bromine | 4-Bromo-2,6-difluoroaniline | Introduction of a versatile bromo-substituent. |

| Double Cycloaddition | 2,6-diethynylpyridine, N-tosylhydrazone | 2,6-bis(pyrazolyl)pyridine | Synthesis of tridentate NNN-pincer ligands. uniovi.es |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-diethynylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrN/c1-3-8-5-7(10)6-9(4-2)11-8/h1-2,5-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCNHQGIBPIQET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=N1)C#C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374038-64-8 | |

| Record name | 4-Bromo-2,6-diethynylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2,6 Diethynylpyridine and Functional Derivatives

Direct Synthesis Approaches to the 4-Bromo-2,6-diethynylpyridine Core

The direct synthesis of the this compound core is not a trivial one-step process but rather a sequence of carefully planned reactions to install the substituents at the correct positions on the pyridine (B92270) ring.

Achieving the desired 2,4,6-substitution pattern on the pyridine ring requires highly regioselective methods. The differing reactivity of the pyridine ring positions (C2/C6 versus C3/C5 and C4) must be exploited. Direct halogenation and alkynylation of a simple pyridine ring are often challenging due to issues with selectivity. Therefore, a blocking group strategy or the use of pre-functionalized precursors is typically necessary to ensure the correct placement of the bromo and ethynyl (B1212043) groups. nih.gov For instance, the synthesis can proceed from a precursor where the 2 and 6 positions are halogenated first, followed by the introduction of the bromo group at the 4-position. Subsequent cross-coupling reactions can then be used to replace the halogens at the 2 and 6 positions with ethynyl groups.

The synthesis often commences with commercially available, multi-functionalized pyridine derivatives. A common and effective precursor is chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid). The synthetic sequence from this precursor typically involves:

Halogenation: Conversion of the hydroxyl and carboxyl groups to halides. For example, treating chelidamic acid with reagents like phosphorus pentabromide (PBr₅) and phosphorus oxybromide (POBr₃) can yield 4-bromo-2,6-dibromopyridine. researchgate.net

Alkynylation: The resulting 2,6-dibromo functionality can then be converted to the desired diethynyl groups. This is commonly achieved via a Sonogashira coupling reaction using a protected alkyne like trimethylsilylacetylene (B32187) (TMSA), followed by deprotection of the silyl (B83357) group. beilstein-journals.org The use of a protecting group prevents unwanted side reactions of the terminal alkyne. tcichemicals.com

An alternative approach might start from 2,6-dibromopyridine. This precursor can undergo a Sonogashira reaction to introduce the two ethynyl groups, yielding 2,6-diethynylpyridine (B1338605). mdpi.com Subsequent regioselective bromination at the 4-position would then yield the target compound, although this step can be challenging due to the activating nature of the ethynyl groups.

Regioselective Introduction of Ethynyl and Bromo Substituents

Palladium-Catalyzed Cross-Coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for elaborating the this compound core into more complex functional derivatives. nih.gov The two terminal alkyne groups are particularly amenable to such transformations.

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a premier method for forming C(sp)-C(sp²) bonds. scirp.org In the context of this compound, the two ethynyl groups serve as reactive handles to couple with various aryl or heteroaryl halides. This strategy allows for the symmetrical extension of the molecular framework, leading to the formation of "acetylene-expanded" ligands and conjugated oligomers. mdpi.com The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and requires a copper(I) co-catalyst (e.g., CuI) and a base, often an amine like diethylamine (B46881) or triethylamine. mdpi.comscirp.org

The table below summarizes typical conditions for Sonogashira coupling reactions involving diethynylpyridine derivatives.

| Catalyst System | Co-catalyst | Base | Solvent | Temperature | Yield Range | Ref |

| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100°C | 72% - 96% | scirp.org |

| PdCl₂(PPh₃)₂ | CuI | Diethylamine | N/A | Room Temp | 32% | mdpi.com |

| PdCl₂(PPh₃)₂ | None | [TBP][4EtOV] | N/A | 55°C | 72% - 99% | nih.gov |

This table presents generalized conditions. Specific substrate-catalyst combinations may vary.

Beyond symmetrical extensions, Sonogashira coupling allows for the stepwise and controlled integration of different building blocks. By reacting this compound with various functionalized halides, a diverse library of derivatives can be synthesized. For example, coupling with halogenated thiophenes or other pyridines can produce novel tridentate or multidentate ligands with precisely engineered electronic properties and geometries. mdpi.com Furthermore, the bromine atom at the 4-position remains available for subsequent cross-coupling reactions, such as Suzuki or Stille couplings, providing an orthogonal site for further functionalization and the creation of highly complex, three-dimensional structures. ossila.commdpi.com

Sonogashira Coupling Strategies

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry) for Triazole-Bridged Architectures

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry". wikipedia.orgtcichemicals.com The copper(I)-catalyzed version of this reaction (CuAAC) is particularly powerful, proceeding with high efficiency and complete regioselectivity to afford 1,4-disubstituted triazoles. wikipedia.orgacs.org

The two ethynyl groups of this compound are ideal substrates for this transformation. Reacting the core molecule with organic azides (R-N₃) under CuAAC conditions leads to the formation of 2,6-bis(1H-1,2,3-triazol-4-yl)pyridine derivatives. rsc.org This methodology is exceptionally reliable for creating robust, nitrogen-rich, triazole-bridged architectures. apolloscientific.co.ukmetu.edu.tr The resulting triazole rings are chemically stable and can act as effective coordination sites for metal ions, making these derivatives highly valuable in coordination chemistry and for the development of functional materials. acs.orgrsc.org

The general scheme for the CuAAC reaction with 2,6-diethynylpyridine derivatives is shown below.

| Alkyne Substrate | Azide Partner | Catalyst / Co-catalyst | Solvent | Product Type | Ref |

| 2,6-Diethynylpyridine | Alkyl Azides (from Alkyl Bromides) | CuSO₄·5H₂O / Sodium Ascorbate | DMSO or EtOH/H₂O | 2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine | rsc.org |

| 2,6-Diethynylpyridine | Benzyl Azides | CuSO₄·5H₂O / Sodium Ascorbate | DMSO | 2,6-Bis(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine | rsc.org |

| 2,6-Diethynylpyridine | Various Organic Azides | Cu(I) source | Various | 2,6-bis(triazolyl)pyridine ligands | acs.org |

This table illustrates the versatility of the CuAAC reaction for creating triazole-bridged pyridine structures.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a highly efficient and regioselective method for functionalizing the diethynylpyridine core. This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. acs.orgbeilstein-journals.org The reaction is prized for its reliability, mild conditions, and tolerance of a wide range of functional groups. beilstein-journals.org

In the context of 2,6-diethynylpyridine derivatives, this protocol allows for the symmetrical or asymmetrical attachment of various molecular fragments. Research has demonstrated that the reaction can be controlled to yield either mono- or di-adducts. For instance, reacting 2,6-diethynylpyridine with one equivalent of an azide, such as tert-butyl (4-(azidomethyl)phenyl)carbamate, can result in a mixture of both the mono-triazole and the di-triazole products, which can then be separated chromatographically. metu.edu.tr This stepwise functionalization is crucial for the synthesis of asymmetric molecules.

Furthermore, the CuAAC reaction has been employed in cascade processes. For example, the reaction of 2,6-diethynylpyridine with N-tosylhydrazones in the presence of a copper catalyst can lead to the formation of 2,6-bis(pyrazolyl)pyridines. uniovi.es This transformation highlights the versatility of copper catalysis in mediating complex cyclizations starting from the diethynylpyridine scaffold.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2,6-diethynylpyridine | tert-butyl (4-(azidomethyl)phenyl)carbamate | TTr.CuCl, water, room temperature | Mono- and di-substituted 1,2,3-triazole adducts | metu.edu.tr |

| 2,6-diethynylpyridine | N-tosylhydrazones | Copper catalyst, K₂CO₃, 110 °C | 2,6-bis(pyrazolyl)pyridines | uniovi.es |

Modular Assembly of Complex Molecular Systems

The di-functional nature of this compound makes it an exceptional central unit for the modular assembly of intricate molecular and supramolecular systems. The two ethynyl groups can be seen as divergent points for building out symmetrical or asymmetrical structures.

The Sonogashira cross-coupling reaction is a powerful tool for this purpose, allowing the ethynyl groups to couple with aryl or heteroaryl halides. This methodology has been used to synthesize "acetylene-expanded" ligands by reacting 2,6-diethynylpyridine with halo-pyridines like 2-bromo-6-iodopyridine. nih.gov The reaction, catalyzed by palladium complexes and a copper(I) co-catalyst, effectively extends the conjugation of the system, which is highly desirable for applications in materials science and coordination chemistry. nih.govnih.gov This approach allows for the precise installation of specific functionalities at the periphery of the central pyridine ring.

The combination of Sonogashira coupling and CuAAC reactions provides a powerful synthetic toolbox. One could envision first performing a Sonogashira coupling on this compound to introduce one type of functional group, followed by a CuAAC reaction on the remaining ethynyl group to introduce a second, different functionality. The bromine atom at the 4-position remains available for further diversification, for example, through Suzuki or other palladium-catalyzed cross-coupling reactions. arkat-usa.org This multi-step, modular approach enables the creation of highly complex and tailored molecular structures from a single, versatile starting material.

| Central Unit | Coupling Partner | Catalyst/Conditions | Assembled Product Type | Reference |

|---|---|---|---|---|

| 2,6-diethynylpyridine | 2-bromo-6-iodopyridine | Pd(PPh₃)₂Cl₂, CuI, Diethylamine | 2,6-Bis[2-(6-bromo-2-pyridyl)ethynyl]pyridine | nih.gov |

| 2,6-dibromopyridine | 4-functionalized-2-ethynylanilines | Pd-catalyzed cross-coupling | 2,6-bis(2-aniloethynyl)pyridine derivatives | nih.gov |

Alternative Functionalization Pathways of Ethynyl Groups and the Pyridine Ring

Beyond the widely used cycloaddition and cross-coupling reactions, the ethynyl groups and the pyridine ring of this compound offer additional avenues for functionalization.

The ethynyl groups themselves can undergo various transformations. For instance, they can be involved in cyclodehydration reactions. The Bohlmann-Rahtz Pyridine Synthesis, which involves the condensation of enamines with ethynyl ketones, provides a precedent for the type of cyclization reactions the ethynyl groups on the pyridine scaffold could potentially undergo to form new heterocyclic systems fused or linked to the central ring. organic-chemistry.org

The pyridine ring itself presents multiple sites for modification. The nitrogen atom can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring and can facilitate subsequent reactions, such as Reissert-Henze type reactions, which can introduce substituents at the alpha-positions (2 and 6) of the pyridine ring. researchgate.net

Most significantly, the bromine atom at the C4-position is a key site for functionalization. Halopyridines are common substrates in a variety of cross-coupling reactions. nih.gov For example, the bromine atom can be readily substituted using Suzuki coupling with boronic acids or Negishi coupling with organozinc reagents, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position. arkat-usa.orgresearchgate.net This capability is crucial for tuning the electronic and steric properties of the final molecule and for attaching the entire scaffold to other molecular systems or surfaces.

Coordination Chemistry of 4 Bromo 2,6 Diethynylpyridine Derivatives

Ligand Design Principles from 4-Bromo-2,6-diethynylpyridine Scaffolds

The strategic placement of reactive groups in this compound allows for a modular approach to ligand synthesis. The ethynyl (B1212043) groups at the 2- and 6-positions are prime functionalities for extension and elaboration through various coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, and Sonogashira coupling. The bromine atom at the 4-position serves as a valuable synthetic handle for further functionalization, allowing for the introduction of additional donor groups or functionalities that can tune the electronic properties or solubility of the resulting ligands and their metal complexes.

Development of Multidentate Ligands (e.g., Bis(triazolyl)pyridines, Terpyridine Analogues)

A prominent application of the 2,6-diethynylpyridine (B1338605) scaffold, the parent structure of this compound, is in the synthesis of 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. rsc.org These tridentate NNN ligands are readily prepared through the CuAAC reaction between 2,6-diethynylpyridine and a wide array of organic azides. nih.govpolimi.itrsc.orgpolimi.itrsc.orgscielo.org.mx This "click" reaction is highly efficient and tolerant of numerous functional groups, enabling the straightforward introduction of diverse substituents onto the triazole rings. These substituents can be designed to modulate the steric and electronic properties of the ligand, thereby influencing the coordination environment and the resulting properties of the metal complexes. For instance, hydrophilic groups can be incorporated to enhance water solubility, which is crucial for biological applications or certain catalytic processes in aqueous media. polimi.itpolimi.it

The 2,6-diethynylpyridine framework also serves as a precursor for the synthesis of terpyridine analogues. Terpyridines are a cornerstone of coordination and supramolecular chemistry, and the ability to synthesize novel analogues with tailored properties is of significant interest. rsc.orgnih.gov By employing appropriate synthetic strategies, the ethynyl groups can be transformed into additional pyridine (B92270) or other heterocyclic rings, expanding the coordination pocket and creating ligands with distinct bite angles and electronic characteristics compared to traditional terpyridines.

| Ligand Type | Synthetic Precursor | Key Reaction | Resulting Core Structure |

| Bis(triazolyl)pyridine | 2,6-Diethynylpyridine | CuAAC "Click" Chemistry | 2,6-bis(1,2,3-triazol-4-yl)pyridine |

| Terpyridine Analogue | 2,6-Diethynylpyridine | Cyclocondensation/Coupling | Extended Polypyridine |

Pincer Ligands and Chelating Systems

The rigid pyridine backbone of this compound is an ideal platform for the construction of pincer ligands. These are typically tridentate ligands that bind to a metal center in a meridional fashion, often conferring high thermal stability and unique reactivity upon the resulting metal complexes. mdpi.comnih.govstrem.com The ethynyl groups of this compound can be functionalized with a variety of donor groups, such as phosphines, amines, or other N-heterocycles, to create NNN, PNP, or other types of pincer systems. The bromine atom at the 4-position can be retained to influence the electronic properties of the pyridine ring or replaced to introduce another donor atom, potentially leading to tetradentate chelating systems. The modular nature of this scaffold allows for fine-tuning of the steric bulk and electronic donor/acceptor properties of the pincer arms, which is critical for optimizing catalytic activity and selectivity. metu.edu.tr

Transition Metal Complexation and Structural Characterization

The diverse ligands synthesized from this compound scaffolds have been extensively used to coordinate with a wide range of transition metals, including but not limited to iron(II), ruthenium(II), europium(III), and silver(I). nih.govrsc.orgrsc.org

Synthesis and Spectroscopic Analysis of Metal Complexes

The synthesis of metal complexes with these ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then isolated and purified using standard techniques such as crystallization or chromatography.

A battery of spectroscopic methods is employed for the thorough characterization of these novel complexes. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental in confirming the ligand structure and its coordination to the metal ion by observing shifts in the proton and carbon signals upon complexation. Electrospray Ionization Mass Spectrometry (ESI-MS) is invaluable for determining the mass-to-charge ratio of the complex, confirming its composition and stoichiometry. Infrared (IR) spectroscopy provides information about the vibrational modes of the ligand and can indicate coordination through shifts in characteristic bond frequencies. For paramagnetic complexes, other techniques such as UV-Vis-NIR spectroscopy are employed to probe the electronic transitions within the molecule.

| Metal Ion | Ligand Type | Characterization Techniques |

| Fe(II) | Bis(triazolyl)pyridine | NMR, ESI-MS, X-ray Crystallography |

| Ru(II) | Terpyridine Analogue | NMR, ESI-MS, UV-Vis, X-ray Crystallography |

| Eu(III) | Bis(triazolyl)pyridine | ESI-MS, Luminescence Spectroscopy |

| Ag(I) | Bis(triazolyl)pyridine | NMR, ESI-MS, X-ray Crystallography |

Exploration in Metallosupramolecular Architectures

The well-defined directionality and rigidity of ligands derived from this compound make them excellent candidates for the construction of complex metallosupramolecular architectures. nih.gov The ability to form stable complexes with a variety of metal ions allows for the programmed self-assembly of discrete, high-order structures such as metallomacrocycles, cages, and coordination polymers. researchgate.netuoc.gr

For example, by designing ligands with specific geometries and functionalities, it is possible to direct the formation of intricate structures where multiple ligand and metal components are arranged in a precise and predictable manner. The bromine atom on the this compound scaffold can be exploited to link these supramolecular assemblies into even larger networks or to attach them to surfaces. These advanced materials are of great interest for applications in areas such as molecular recognition, catalysis, and materials science.

Supramolecular Chemistry and Molecular Self Assembly

Non-Covalent Interactions Governing Self-Assembly

Halogen Bonding (e.g., Br···N, I···N Interactions)

No specific studies documenting halogen bonding involving 4-Bromo-2,6-diethynylpyridine are available.

Hydrogen Bonding (e.g., sp-C—H···O)

There is no published research that specifically details hydrogen bonding interactions for this compound.

π-Stacking and Aromatic Interactions

Specific research on π-stacking or other aromatic interactions involving this compound has not been reported in the available literature.

Formation of Discrete Supramolecular Architectures

Cocrystal Engineering and Crystal Packing Phenomena

There are no available studies on the cocrystal engineering or crystal packing of this compound.

Designed Molecular Cages and Capsules

The use of this compound in the design or formation of molecular cages or capsules has not been documented in scientific literature.

Development of Supramolecular Polymers and Networks

The strategic design of monomers containing specific recognition sites allows for their self-assembly into polymeric chains or networks. In this context, this compound serves as a versatile building block for the creation of advanced supramolecular materials. Its diethynyl functionality enables the formation of a covalent polymer backbone, while the pyridine (B92270) and bromo moieties can be exploited for subsequent non-covalent interactions or further chemical modifications.

The synthesis of linear polymers from diethynylpyridine derivatives has been successfully achieved through various polymerization techniques. One notable method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. In this approach, a bifunctional azide (B81097) monomer is reacted with a diethynylpyridine, such as 2,6-diethynylpyridine (B1338605), to produce a linear polymer chain featuring 2,6-bis(1,2,3-triazol-4-yl)pyridine units in the backbone. nih.govencyclopedia.pub These linear polymers can adopt helical secondary structures due to the specific conformation of the pyridine-triazole linkages. encyclopedia.pub

While direct polymerization of this compound in this manner is not yet extensively documented in publicly available research, the established chemistry of its non-brominated analog provides a clear blueprint. The presence of the bromo-substituent on the pyridine ring at the 4-position is anticipated to modulate the electronic properties of the resulting polymer. Furthermore, this bromo-group can serve as a functional handle for post-polymerization modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of additional functional groups or the creation of more complex architectures.

The transition from linear polymers to cross-linked networks can be achieved through the introduction of metal ions. The pyridine and triazole nitrogen atoms within the polymer backbone are excellent ligands for transition metal ions. The addition of metal salts, such as those containing Zn(II), Eu(III), or Fe(II), to solutions of these linear polymers can induce cross-linking, leading to the formation of a three-dimensional supramolecular metallogel. encyclopedia.pub This process is driven by the coordination of the metal ions with the nitrogen-containing heterocycles of multiple polymer chains.

Hyper-cross-linked porous organic polymers (POPs) have also been synthesized through the chain-growth homopolymerization of 2,6-diethynylpyridine. nih.gov In these materials, the pyridine segments act as links interconnecting polyacetylene main chains. nih.gov By analogy, the polymerization of this compound could yield similar porous networks with the added functionality of the bromo-group for further chemical derivatization.

| Polymer Type | Monomers | Polymerization/Cross-linking Method | Resulting Structure |

| Linear Polymer | 2,6-diethynylpyridine, bifunctional aromatic azide | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Linear helical polymer with 2,6-bis(1,2,3-triazol-4-yl)pyridine units encyclopedia.pub |

| Cross-linked Metallogel | Linear poly(2,6-bis(1,2,3-triazol-4-yl)pyridine) | Addition of metal ions (e.g., Zn²⁺, Eu³⁺, Fe²⁺) | Supramolecular metallogel encyclopedia.pub |

| Porous Organic Polymer | 2,6-diethynylpyridine | Chain-growth homopolymerization | Hyper-cross-linked polyacetylene network nih.gov |

Stimuli-responsive materials, often termed "smart" materials, are designed to undergo significant changes in their properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemical species. ustc.edu.cn The supramolecular polymers and networks derived from diethynylpyridines are prime candidates for the development of such materials.

The metal-coordination-based cross-linking described above is an excellent example of a stimuli-responsive system. The formation of the metallogel is triggered by the addition of metal ions, and conversely, the gel can be disassembled by the introduction of a competing ligand that sequesters the metal ions, such as ethylenediaminetetraacetic acid (EDTA). metu.edu.tr This reversible cross-linking allows for the controlled formation and degradation of the material in response to a chemical stimulus.

Polymers incorporating terpyridine units, which are structurally related to the chelating sites in poly(diethynylpyridine) derivatives, have been shown to exhibit pronounced ion-responsive properties. mdpi.com The coordination of different metal ions can lead to distinct changes in the material's color and fluorescence, forming the basis for ion sensing applications. mdpi.com For instance, hydrogels containing terpyridine moieties show visible color changes upon exposure to ions like Fe(II), Fe(III), and Co(II). mdpi.com It is conceivable that polymers derived from this compound would exhibit similar chromic and fluorometric responses to metal ions.

The responsiveness of these materials is not limited to metal ions. The pyridine nitrogen atoms in the polymer structure can be protonated or deprotonated in response to changes in pH. This can alter the polymer's conformation, solubility, and its ability to coordinate with metal ions, thereby providing a pH-responsive behavior. jchemrev.com

The bromo-substituent in this compound offers a pathway to more complex stimuli-responsive systems. For example, it could be replaced via nucleophilic aromatic substitution or transformed through cross-coupling reactions to introduce photo-responsive groups like azobenzenes. This would allow for the creation of materials that respond to light, undergoing, for example, a reversible change in their cross-linking density or mechanical properties.

| Stimulus | Responsive Moiety | Potential Response in Polymer |

| Metal Ions | Pyridine and triazole units | Formation/disassembly of cross-linked gel, color change, fluorescence quenching/enhancement encyclopedia.pubmdpi.com |

| pH | Pyridine nitrogen | Change in solubility, altered metal-binding affinity jchemrev.com |

| Competing Ligands (e.g., EDTA) | Metal-ligand complex | Disassembly of metallogel metu.edu.tr |

Applications in Advanced Materials Science

Organic Electronic and Optoelectronic Materials

The intrinsic electronic properties of the pyridine (B92270) ring, combined with the ability to form extended π-conjugated systems via its ethynyl (B1212043) groups, position 4-Bromo-2,6-diethynylpyridine as a promising building block for organic electronic and optoelectronic materials.

The synthesis of semiconducting organic polymers often relies on the polymerization of monomers that can form extended conjugated backbones. The diethynyl functionality of this compound allows it to act as a monomer in step-growth polymerization reactions. For instance, Sonogashira coupling with dihaloaromatic compounds can yield rigid-rod-like polymers with a high degree of conjugation. researchgate.netmdpi.comnih.gov

The incorporation of the pyridine unit into the polymer backbone can significantly influence the material's properties. The nitrogen atom's electron-withdrawing nature can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, facilitating electron injection and transport. This makes such polymers candidates for n-type or ambipolar organic field-effect transistors (OFETs). Furthermore, the synthesis of silicon-containing porous organic polymers from pyridine-based precursors like 2,6-diethynylpyridine (B1338605) has been shown to yield materials with high thermal stability and tunable porosity. researchgate.net

A prominent synthetic route for creating polymers from precursors like 2,6-diethynylpyridine is through "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org This reaction can be used to construct linear polymers with 2,6-bis(1,2,3-triazol-4-yl)pyridine units, which have been shown to form helical structures capable of coordinating with metal ions. acs.org

| Polymerization Method | Potential Co-monomer | Resulting Polymer Characteristics |

| Sonogashira Coupling mdpi.comnih.gov | Dihaloarenes | Conjugated, rigid-rod, potential n-type semiconductor |

| "Click" Chemistry (CuAAC) acs.org | Aromatic diazides | Linear, metal-coordinating, helical conformation |

In the field of OLEDs, materials based on pyridine derivatives have garnered considerable attention for use as electron-transporting materials (ETMs) and host materials for phosphorescent emitters. rsc.orgscilit.commdpi.com The electron-deficient nature of the pyridine ring is advantageous for facilitating electron injection from the cathode and ensuring balanced charge transport within the device, a critical factor for high efficiency.

While specific research on this compound in OLEDs is not extensively documented, its structural motifs are highly relevant. The ethynyl groups can be used to synthesize larger, more complex molecules that serve as the active OLED material. For example, carbazolyl electron donors and pyridinyl electron acceptors have been combined to create host materials for green phosphorescent OLEDs. mdpi.com The high thermal stability reported for such pyridine-containing compounds is a crucial attribute for device longevity. mdpi.com The potential for this compound to be incorporated into such structures is significant, offering a route to novel host or ETM materials.

Semiconducting Organic Polymers

Photovoltaic Devices

The tunability of their electronic properties and their ability to coordinate with other materials make pyridine derivatives highly sought after in the development of next-generation solar cells.

Perovskite solar cells have seen a rapid rise in power conversion efficiencies, but long-term stability remains a challenge. Pyridine and its derivatives have been widely investigated as additives in the hole-transporting material (HTM) layer, such as spiro-OMeTAD, to enhance device performance and stability. rsc.orgscilit.comnanoge.org These additives can act as Lewis bases, interacting with the perovskite surface to passivate defects and suppress ion migration, a key degradation pathway. nih.govacs.org

The functional groups on this compound could play a multifaceted role in PSCs. The pyridine nitrogen can interact with undercoordinated Pb²⁺ ions at the perovskite surface, reducing charge recombination. nih.govacs.org The ethynyl groups could be used to polymerize or anchor the molecule within the HTM layer, potentially improving its morphological stability and preventing phase segregation. Research on pyridine derivatives with amino and carboxyl groups has shown that the spatial arrangement of functional groups is critical for effective passivation and achieving high efficiencies. nih.gov

| Potential Role in PSCs | Mechanism of Action |

| Additive in HTM | Lewis base interaction, defect passivation rsc.orgscilit.comnanoge.orgnih.govacs.org |

| Component of novel HTM | Formation of stable, cross-linked hole-transporting layers |

| Interfacial Modifier | Suppression of ion migration, improved charge extraction nih.gov |

In dye-sensitized solar cells, the dye molecule is responsible for light absorption and charge injection into a semiconductor nanoparticle layer. Ruthenium-based complexes are among the most efficient dyes, and their performance is highly dependent on the nature of their coordinating ligands. nih.gov Pyridine-containing ligands, such as bipyridines and terpyridines, are fundamental to the structure of many successful Ru(II) dyes. researchgate.netresearchgate.net

The compound 2,6-diethynylpyridine has been used as a precursor in the synthesis of "acetylene-expanded" tridentate ligands for metal complexes. nih.govscholaris.ca These expanded ligands can alter the photophysical and electrochemical properties of the resulting dye. This compound, with its reactive ethynyl groups, is an ideal candidate for synthesizing novel, complex ligands for DSSC dyes. The Sonogashira coupling reaction provides a straightforward method for attaching other aromatic or heterocyclic units to the ethynyl positions, thereby tuning the light-absorbing properties and the energy levels of the final dye molecule. polyu.edu.hkfigshare.com

In organic photovoltaics, the active layer typically consists of a blend of an electron donor and an electron acceptor material. The relative energy levels of the HOMO and LUMO of these materials are critical for efficient exciton (B1674681) dissociation and charge transport. The incorporation of electron-deficient units like pyridine into the polymer backbone is a common strategy for creating acceptor materials or for tuning the properties of donor-acceptor copolymers. rsc.org

This compound can serve as a monomer for the synthesis of such polymers. Polymerization via its diethynyl groups can lead to conjugated polymers whose electronic properties are modulated by the pyridine and bromo substituents. The bromine atom provides a site for post-polymerization functionalization, allowing for the attachment of solubilizing groups or other functional moieties to fine-tune the material's processability and performance in an OPV device.

Ligands and Dye Precursors in Dye-Sensitized Solar Cells (DSSCs)

Functional Polymeric Materials

The unique trifunctional structure of this compound, featuring two reactive ethynyl groups and one bromo group on a central pyridine ring, makes it a highly valuable monomer for the synthesis of advanced functional polymeric materials. This structure allows for the creation of complex polymer architectures, including linear conjugated polymers and highly branched macromolecules, through various polymerization methodologies.

Conjugated Polymers via Polymerization Reactions

The presence of ethynyl and bromo functionalities enables this compound to undergo several types of cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers. These polymers are characterized by a backbone of alternating single and multiple bonds, leading to delocalized π-electron systems and unique optoelectronic properties.

Palladium-catalyzed cross-coupling reactions are the most common methods for polymerizing monomers like this compound. The Sonogashira-Hagihara coupling, which joins terminal alkynes with aryl halides, is particularly well-suited for this purpose. mdpi.comsci-hub.se In a typical Sonogashira polymerization, the two ethynyl groups of the monomer can react with the bromo-substituents of other monomers, or with other di-halogenated aromatic compounds, to form an extended poly(arylene ethynylene) network. The pyridine nitrogen atom within the polymer backbone can act as a metal-binding site, allowing for the creation of metallo-supramolecular polymers or sensors. acs.org

Similarly, the bromo-substituent can participate in Suzuki cross-coupling reactions when reacted with a comonomer containing boronic acid or boronate ester groups. arkat-usa.orgresearchgate.net This versatility allows for the incorporation of a wide variety of other aromatic units into the polymer chain, enabling fine-tuning of the material's electronic and physical properties. For instance, copolymerization with electron-donating or electron-accepting monomers can be used to control the polymer's band gap and charge transport characteristics. acs.org

The general properties of conjugated polymers derived from diethynylpyridine building blocks are summarized in the table below, based on findings from analogous polymer systems.

| Property | Description | Research Findings |

| Polymerization Method | Predominantly Palladium-catalyzed cross-coupling reactions. | Sonogashira-Hagihara and Suzuki-Miyaura couplings are effective for forming C-C bonds to create the conjugated backbone. mdpi.comarkat-usa.org |

| Structure | Linear or cross-linked networks of alternating pyridine and acetylene (B1199291) units. | The resulting polymers often feature a rigid-rod structure, leading to high thermal stability. |

| Thermal Stability | Generally high due to the aromatic and acetylenic backbone. | Analogous porous organic polymers show high thermal stability, making them suitable for applications in demanding environments. Current time information in Bangalore, IN. |

| Porosity | Can be designed to be microporous by controlling cross-linking. | Co-polymerization is an effective method to tune the porosity and surface area of the final materials, which is relevant for gas storage. Current time information in Bangalore, IN. |

| Solubility | Often low in common organic solvents unless solubilizing side chains are incorporated. | The rigid backbone necessitates the addition of flexible alkyl or alkoxy side chains to improve processability. acs.org |

This table presents representative data from studies on polymers synthesized from structurally similar monomers.

Dendritic and Branched Macromolecules

The A₂B-type structure of this compound (where the two ethynyl groups are 'A' functionalities and the bromo group is the 'B' functionality) makes it an ideal monomer for the synthesis of dendritic and hyperbranched polymers through self-condensing polymerization. kinampark.com In this approach, the 'A' groups of one monomer can react with the 'B' group of another, leading to a highly branched, three-dimensional architecture in a single synthetic step. nih.govfrontiersin.org

For example, a palladium-catalyzed Sonogashira-type self-polymerization would involve the coupling of the ethynyl groups with the bromo- group, resulting in a hyperbranched poly(pyridylacetylene). The structure of such polymers is characterized by a high density of branching points and a large number of terminal functional groups (in this case, unreacted ethynyl groups), which can be further modified for specific applications. nih.gov

Alternatively, click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers another powerful route to branched macromolecules. acs.org If the bromo-group is first converted to an azide (B81097), the resulting 2,6-diethynyl-4-azidopyridine becomes an A₂B monomer suitable for click polymerization, forming a network linked by triazole rings. These triazole-linked polymers can also form helical structures and act as ligands for metal ions, leading to the formation of metallo-supramolecular gels. acs.orgnih.gov The use of bromo-substituted pyridines as precursors for dendritic ligands is a known strategy in materials synthesis. researchgate.net

The key characteristics of hyperbranched polymers synthesized from A₂B monomers are outlined in the following table.

| Characteristic | Description | Relevance of this compound |

| Synthesis Method | One-pot self-condensing polymerization of A₂B monomers. | The molecule's structure is ideal for this approach, simplifying the synthesis compared to multi-step dendrimer construction. kinampark.comrsc.org |

| Architecture | Highly branched, globular, and asymmetric three-dimensional structure. | This topology results in unique properties such as low solution viscosity and high solubility compared to linear analogues. nih.gov |

| Degree of Branching (DB) | A measure of the perfection of the branching; typically between 0.4 and 0.6 for hyperbranched polymers. | The DB can be controlled by adjusting reaction conditions, influencing the material's physical properties. rsc.org |

| Functionality | High density of terminal functional groups on the periphery. | The numerous terminal ethynyl groups can be used for post-polymerization modification, such as attaching targeting ligands or other functional moieties. nih.govmdpi.com |

| Applications | Drug delivery, coatings, additives, and as nanoreactors or catalysts. | The internal cavities can encapsulate guest molecules, and the functional surface can be tailored for specific interactions. nih.govmdpi.com |

This table outlines the general features of hyperbranched polymers and the potential of this compound as a monomer, based on established principles of polymer chemistry.

Catalysis and Mechanistic Reactivity

Catalytic Applications of 4-Bromo-2,6-diethynylpyridine-Derived Ligands

The ethynyl (B1212043) and pyridyl functionalities of this compound serve as excellent handles for the synthesis of novel polydentate ligands. Such ligands can coordinate with various transition metals to form complexes with potential catalytic activities.

Ligands derived from pyridine (B92270) and ethynyl moieties are known to stabilize a variety of metal centers, leading to catalytically active organometallic complexes. While specific studies on ligands from this compound are not extensively documented, the structural motif is highly relevant. For instance, related 2,6-bis(imino)pyridine ligands form robust complexes with iron and cobalt that are active in ethylene (B1197577) oligomerization. unam.mx The incorporation of ethynyl linkers, as would be the case with this compound, can influence the electronic properties and steric environment of the metal center, potentially tuning the catalytic activity and selectivity.

The general approach involves the reaction of the ligand with a metal precursor to form a stable complex. The catalytic performance of such complexes is then evaluated in various organic transformations. The table below outlines potential catalytic applications based on analogous systems.

| Catalyst Type | Potential Reaction | Metal Center | Reference for Analogy |

| Pincer-type Ligands | Hydrogenation, Dehydrogenation | Ru, Fe, Co | uniovi.es |

| Polydentate N-ligands | Ethylene Oligomerization/Polymerization | Fe, Co | unam.mx |

| Pyridyl-phosphine Ligands | Cross-Coupling Reactions | Pd, Ni | mdpi.com |

This table presents potential applications based on the catalytic activity of structurally similar ligand systems.

The this compound molecule itself is a prime substrate for cross-coupling reactions, particularly the Sonogashira coupling. sci-hub.selibretexts.org This reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system. libretexts.org In the context of this compound, the bromo substituent can readily participate in Sonogashira coupling with another terminal alkyne. This reactivity is fundamental in synthesizing more complex, conjugated molecular architectures.

Furthermore, ligands derived from the ethynyl groups of this compound can play a crucial role in the catalytic cycle of cross-coupling reactions. The pyridine nitrogen and the π-systems of the ethynyl groups can coordinate to the metal catalyst, influencing its stability and reactivity. While direct experimental data on the catalytic role of a ligand derived from this compound in a Sonogashira reaction is sparse, the principles of ligand-assisted catalysis are well-established.

The following table summarizes the key components and conditions for a typical Sonogashira coupling reaction, which is a primary transformation for this compound.

| Component | Role | Typical Reagents/Conditions |

| Aryl/Vinyl Halide | Electrophilic partner | This compound |

| Terminal Alkyne | Nucleophilic partner | Various alkynes |

| Palladium Catalyst | Primary catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Activates the alkyne | CuI |

| Base | Neutralizes the generated acid | Amine (e.g., Et₃N, piperidine) |

| Solvent | Reaction medium | THF, DMF, Toluene |

This table outlines the general components of a Sonogashira coupling reaction involving a bromo-substituted pyridine.

Organometallic Catalysis

Investigation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and designing novel synthetic pathways. The primary reaction of interest is the Sonogashira coupling.

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. sci-hub.selibretexts.org

The Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) intermediate. libretexts.org

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex. libretexts.org

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Copper Cycle:

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity. libretexts.org

Deprotonation: A base deprotonates the alkyne to form a copper acetylide intermediate. libretexts.org

While this is the generally accepted pathway, mechanistic investigations using techniques such as in-situ spectroscopy and computational modeling can provide deeper insights into the specific intermediates and transition states involved when this compound is the substrate. For instance, the electronic nature of the diethynyl-substituted pyridine ring could influence the rates of oxidative addition and reductive elimination.

The following table details the proposed key intermediates in the Sonogashira coupling of this compound.

| Intermediate | Description | Catalytic Cycle |

| [L₂Pd(0)] | Active palladium catalyst | Palladium |

| [L₂Pd(Br)(Ar)] | Oxidative addition product (Ar = 2,6-diethynylpyridyl) | Palladium |

| [Cu-C≡C-R] | Copper acetylide | Copper |

| [L₂Pd(C≡C-R)(Ar)] | Transmetalation product | Palladium |

This table outlines the key proposed intermediates in the Sonogashira coupling of this compound based on the generally accepted mechanism.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules like 4-Bromo-2,6-diethynylpyridine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide detailed insights into its optimized geometry, bond lengths, and bond angles. ekb.egurfu.ru

While a specific DFT analysis for this compound is not published, studies on similar structures, such as 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, have demonstrated the utility of DFT in correlating calculated geometric parameters with experimental data from X-ray crystallography. ekb.egurfu.ru For this compound, DFT would be instrumental in determining the planarity of the pyridine (B92270) ring and the orientation of the ethynyl (B1212043) and bromo substituents.

Table 1: Representative DFT-Calculated Parameters for a Related Bromo-Pyridine Derivative. (Note: This data is for 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester and serves as an illustrative example of the outputs of DFT calculations.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | ~1.9 Å |

| Bond Angle | C-C-Br | ~119° |

| Dihedral Angle | Phenyl-Pyridine | Variable |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity and electronic properties of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

For this compound, the electron-withdrawing nature of the nitrogen atom in the pyridine ring, the bromine atom, and the electronegative sp-hybridized carbons of the ethynyl groups would significantly influence the energies of the frontier orbitals. It is anticipated that these features would lower both the HOMO and LUMO energy levels, potentially resulting in a moderate HOMO-LUMO gap. The distribution of these orbitals would likely show significant localization on the pyridine ring and the ethynyl moieties. FMO analysis helps in predicting how a molecule will interact with other species; the HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. wuxibiology.com

Table 2: Conceptual Frontier Molecular Orbital Characteristics for this compound. (Note: These are predicted trends based on the substituent effects on related pyridine systems.)

| Molecular Orbital | Expected Energy Level | Primary Atomic Contributions | Implication for Reactivity |

| HOMO | Relatively low | Pyridine ring (π-system), Ethynyl groups (π-system) | Susceptible to oxidation/electrophilic attack |

| LUMO | Relatively low | Pyridine ring (π-system), Ethynyl groups (π-system) | Susceptible to reduction/nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Reflects chemical stability and electronic transition energy | Governs the energy of the lowest electronic excitation |

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, including complex processes like self-assembly. cuny.edunih.gov These simulations can provide atomistic-level insights into how individual molecules of this compound might interact and organize into larger supramolecular structures. mdpi.comnih.gov

Given the planar, aromatic nature of the pyridine core and the linear, rigid ethynyl groups, this compound has the potential to form ordered assemblies through non-covalent interactions such as π-π stacking and halogen bonding (C-Br···N or C-Br···π). MD simulations could model the aggregation of multiple molecules in various solvents to predict the most stable packing arrangements, such as one-dimensional stacks or two-dimensional sheets. researchgate.net Such studies are invaluable for designing new materials with specific electronic or photonic properties. cuny.edu

Prediction of Spectroscopic Properties and Intermolecular Interactions

Computational methods can accurately predict various spectroscopic properties, which can aid in the characterization of new compounds. Theoretical calculations, often using DFT, can compute vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. researchgate.netacs.org For this compound, this would allow for the assignment of specific vibrational modes, such as the C≡C and C-Br stretches, and the various pyridine ring vibrations.

Furthermore, computational analysis of intermolecular interactions is critical for understanding the solid-state structure and properties of molecular crystals. bohrium.com Techniques such as Hirshfeld surface analysis can be derived from crystal structure data (if available) or from the predicted packing from MD simulations to visualize and quantify intermolecular contacts. ekb.eg For this compound, this would reveal the relative importance of hydrogen bonds (e.g., C-H···N), halogen bonds, and π-π stacking in its crystal lattice. bohrium.com

Emerging Research Frontiers and Future Directions

Integration into Multi-Component Systems for Enhanced Functionality

The distinct reactive sites of 4-bromo-2,6-diethynylpyridine allow for its programmed integration into complex, multi-component systems, leading to materials with tailored and enhanced properties. The terminal alkyne groups are particularly well-suited for participation in powerful coupling reactions, such as the Sonogashira-Hagihara reaction, to construct sophisticated porous organic polymers (POPs).

Researchers have utilized 2,6-diethynylpyridine (B1338605), a closely related precursor, in the synthesis of silicon-containing POPs. researchgate.net By reacting it with tetrahedral silicon-centered monomers, polymers with notable thermal stability and tunable porosity were created. researchgate.net These materials demonstrate the principle of combining linear pyridine-based linkers with multi-topic nodes to generate functional frameworks. For instance, specific POPs synthesized from diethynylpyridine precursors have shown moderate carbon dioxide uptake capacities, reaching up to 1.41 mmol/g at 273 K, with a high isosteric heat of adsorption, indicating strong interactions between the gas molecules and the polymer framework. researchgate.net

The strategic inclusion of the 4-bromo substituent on the diethynylpyridine scaffold offers an additional layer of synthetic versatility. This bromine atom can be used for post-synthetic modification, allowing for the attachment of other functional groups or for creating hierarchical structures. This approach enables the development of multi-component systems where the pyridine (B92270) core contributes to the structural and electronic properties, the ethynyl (B1212043) groups drive polymerization, and the bromo-position serves as a point for secondary functionalization, enhancing properties like gas sorption, catalysis, or molecular recognition.

| Polymer System Component | Linker | Resulting Property | Source |

| Tetrahedral Silicon Center | 2,6-diethynylpyridine | Tunable porosity, CO2 uptake | researchgate.net |

| Tetrahedral Silicon Center | 2,5-diethynylpyridine | High thermal stability | researchgate.net |

Novel Ligand Architectures and Coordination Motifs

As a ligand, this compound presents multiple coordination possibilities, primarily through the nitrogen atom of the pyridine ring and potential π-interactions involving the acetylene (B1199291) moieties. Its rigid, linear geometry makes it an ideal candidate for constructing predictable and well-ordered metal-organic architectures.

The parent compound, 2,6-diethynylpyridine, has been effectively used in creating bis(pyrazolyl)pyridine ligands through multi-component synthesis. rsc.org This involves a cascade reaction where the ethynyl groups react with other reagents to form pyrazole (B372694) rings attached to the pyridine core. rsc.org The resulting pincer-type ligands are highly valuable in coordination chemistry for their ability to form stable complexes with a wide range of transition metals.

The 4-bromo derivative provides a strategic advantage for creating even more complex systems. The bromo-group can act as a secondary reactive site for cross-coupling reactions, allowing for the assembly of dendritic or oligomeric ligand structures. For example, a related precursor, 4-bromo-2,6-bis(2-pyridyl)pyridine, has been synthesized as a key intermediate for dendritic polypyridine ligands, which are of interest for applications such as dye-sensitized solar cells. researchgate.net This modular approach, separating the synthesis of the core coordinating unit from its subsequent elaboration, is a powerful strategy in modern ligand design. The ability to link multiple this compound units can lead to novel multinuclear metal complexes or coordination polymers with unique electronic and magnetic properties.

Potential for Bio-Inspired Materials and Artificial Biological Systems

The structural motifs within this compound are highly relevant to the burgeoning field of bio-inspired materials, particularly in the design of metal-binding artificial amino acids. The pyridine core mimics the metal-coordinating function of the imidazole (B134444) ring in histidine, while the ethynyl groups provide reactive handles for incorporation into larger biomolecules like peptides. metu.edu.tr

The development of non-canonical amino acids with enhanced metal-binding capabilities is a key goal in creating artificial metalloenzymes and novel therapeutic agents. chimia.chgoogle.com For instance, the synthetic amino acid (2,2'-bipyridin-5-yl)alanine (BpyAla) has been successfully incorporated into proteins to create new metal-binding sites. researchgate.netnih.gov These engineered proteins can exhibit catalytic activities not found in nature, such as enantioselective Friedel-Crafts alkylation or site-specific cleavage of RNA. google.comresearchgate.net

This compound serves as a valuable scaffold for designing the next generation of such artificial amino acids. The pyridine nitrogen offers a defined metal coordination site. The ethynyl groups can be readily converted, for example, via "click" chemistry, to triazoles or other groups that can be linked to an amino acid backbone. metu.edu.tr The 4-bromo position offers a site for further functionalization, allowing for the fine-tuning of the electronic properties of the pyridine ring or for attaching other molecular probes or effector domains. This trifunctional nature could enable the creation of highly sophisticated artificial amino acids capable of forming precisely controlled metal complexes within a peptide or protein environment, paving the way for new biocatalysts and systems for metal ion transport. metu.edu.tr

| Structural Feature | Potential Role in Bio-Inspired Systems | Analogous Natural/Artificial System | Source |

| Pyridine Nitrogen | Metal coordination | Histidine imidazole ring, Bipyridylalanine (BpyAla) | metu.edu.trresearchgate.net |

| Ethynyl Groups | Covalent linkage to biomolecules (e.g., via click chemistry) | Azidophenylalanine for bioconjugation | researchgate.net |

| Bromo Substituent | Site for secondary functionalization/tuning | Post-translational modifications on natural amino acids | chimia.ch |

Q & A

Q. What synthetic strategies are most effective for preparing 4-Bromo-2,6-diethynylpyridine?

The synthesis typically involves halogenation followed by Sonogashira cross-coupling. Starting from 2,6-diethynylpyridine, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄). Alternatively, palladium-catalyzed coupling of 4-bromo-2,6-dihalopyridine with terminal alkynes (e.g., trimethylsilylacetylene) is effective. Key parameters include inert atmospheres, CuI co-catalysis, and temperature control (80–120°C). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) and recrystallization (EtOH/H₂O) yields >95% purity. NMR (¹³C for ethynyl carbons) and HRMS confirm structure .

Q. Which spectroscopic methods are critical for characterizing this compound?

- ¹H/¹³C NMR : Ethynyl protons appear as singlets (δ 2.8–3.2 ppm), while pyridine protons show deshielding (δ 8.0–8.5 ppm).

- FT-IR : C≡C stretches at 2100–2260 cm⁻¹ and C-Br at 550–650 cm⁻¹.

- X-ray crystallography : Resolves bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles, validated against DFT calculations (B3LYP/6-31G*) .

Q. How can researchers optimize reaction yields in ethynyl group installation?

Use Schlenk techniques to exclude moisture/oxygen. Pre-activate palladium catalysts (e.g., Pd(PPh₃)₄) and employ excess alkynes (1.5–2.0 eq). Monitor reaction progress via TLC (hexane:EtOAc = 4:1). Yields improve with slow addition of alkyne to avoid side reactions (e.g., Glaser coupling) .

Advanced Research Questions

Q. What factors govern regioselectivity in further functionalization of this compound?

The electron-withdrawing ethynyl groups activate the pyridine ring for electrophilic substitution at the 3-position. Hammett studies (σ⁺ ≈ +0.8) correlate with preferential nitration (HNO₃/H₂SO₄) or sulfonation. For nucleophilic substitution (e.g., SNAr), the bromine atom is displaced selectively under basic conditions (K₂CO₃/DMF, 100°C), guided by charge density maps from NBO analysis .

Q. How do researchers resolve contradictions between computational and experimental structural data?

Discrepancies in bond angles (e.g., DFT vs. XRD) arise from crystal packing forces. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···π contacts). Validate computational models by comparing experimental IR/Raman spectra with scaled frequency calculations. Adjust solvent polarity in DFT simulations to match crystallization conditions .

Q. What methodologies identify degradation products under thermal stress?

- TGA/DSC : Determine decomposition onset temperatures (typically >200°C).

- HPLC-MS : Use C18 columns (ACN/H₂O gradient) to separate degradation byproducts (e.g., debrominated pyridines).

- GC-MS : Detect volatile fragments (e.g., acetylene). Accelerated aging studies (40–80°C, 75% RH) combined with Arrhenius modeling predict shelf life .

Q. How can computational tools predict reactivity in cross-coupling reactions?

DFT-based Fukui indices identify nucleophilic/electrophilic sites. For Suzuki-Miyaura coupling, calculate Pd-ligand binding energies (∆G ≈ −15 kcal/mol) to optimize catalyst selection. MD simulations (AMBER) model solvent effects on transition states .

Q. What strategies mitigate challenges in crystallizing this compound?

Ethynyl groups hinder packing; use mixed solvents (e.g., CH₂Cl₂/hexane) for slow evaporation. Co-crystallization with halogen-bond acceptors (e.g., 1,4-diiodotetrafluorobenzene) improves lattice stability. For stubborn cases, employ high-throughput screening (96-well plates) with varied solvent ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.